AKR1B10 Enzyme Inhibition: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Demonstrates Mid-Range Potency Compared to Reference Inhibitors
4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde inhibits human recombinant AKR1B10 with an IC50 of 130 nM [1]. In the same assay system, a structurally related but distinct compound (BDBM50362840) exhibits a much more potent IC50 of 23 nM [2], while a second analog (BDBM50362838) shows a weaker IC50 of 240 nM [3]. This places the target compound in a moderate activity range, making it a suitable scaffold for further SAR optimization rather than a direct hit-to-lead candidate.
| Evidence Dimension | Inhibition of AKR1B10 |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | BDBM50362840: IC50 = 23 nM; BDBM50362838: IC50 = 240 nM |
| Quantified Difference | Target is ~5.7-fold less potent than BDBM50362840, but ~1.8-fold more potent than BDBM50362838. |
| Conditions | Inhibition of human recombinant N-terminus His6-tagged AKR1B10 expressed in E. coli BL21 DE3 using pyridine-3-aldehyde as substrate. |
Why This Matters
This quantifies the compound's baseline activity in a validated target system, enabling informed decisions on its utility as a starting point for medicinal chemistry campaigns focused on AKR1B10-related pathologies such as cancer and diabetic complications.
- [1] BindingDB BDBM50362839 (CHEMBL249447). IC50 = 130 nM vs. AKR1B10. View Source
- [2] BindingDB BDBM50362840 (CHEMBL1940401). IC50 = 23 nM vs. AKR1B10. View Source
- [3] BindingDB BDBM50362838 (CHEMBL249448). IC50 = 240 nM vs. AKR1B10. View Source
